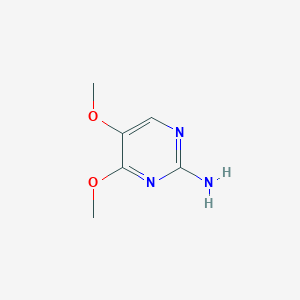

4,5-Dimethoxypyrimidin-2-amine

Descripción

Significance of the Pyrimidine (B1678525) Nucleus in Chemical and Biological Systems

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at the first and third positions of the six-membered ring. nih.gov This core structure is of immense interest in both chemistry and biology as it forms the backbone of numerous natural and synthetic compounds with significant biological activities. nih.gov

In the realm of biology, substituted pyrimidines are widespread in living organisms. nih.gov Most notably, the pyrimidine bases cytosine, thymine, and uracil (B121893) are essential components of the nucleic acids DNA and RNA, which carry the genetic code of all living things. nih.govignited.in The pyrimidine ring is also a constituent of many other biologically important molecules, including vitamin B1 (thiamine) and various coenzymes. nih.govscialert.net The widespread presence of the pyrimidine motif in these vital biomolecules is a primary reason for its extensive therapeutic applications. nih.gov Consequently, pyrimidine derivatives have been a major focus of medicinal chemistry research, leading to the development of a wide array of drugs with diverse pharmacological activities, including antibacterial, antiviral, and anticancer agents. ignited.innih.gov

From a chemical perspective, the pyrimidine ring's structure, with its electron-deficient nitrogen atoms, imparts unique reactivity, making it a versatile scaffold for the synthesis of more complex molecules. scialert.net The ability to introduce various functional groups onto the pyrimidine core allows for the fine-tuning of its electronic and steric properties, which is crucial for designing molecules with specific biological targets. nih.gov

Overview of 2-Amino-4,6-dimethoxypyrimidine's Role as a Key Intermediate

2-Amino-4,6-dimethoxypyrimidine (B117758) serves as a critical intermediate in the synthesis of a variety of commercially important compounds, particularly in the agrochemical sector. nbinno.comchemicalbook.com It is a key building block for the production of numerous sulfonylurea herbicides. nbinno.comchemicalbook.com These herbicides are highly effective at controlling a broad spectrum of weeds in various crops. nbinno.com The inclusion of the 2-amino-4,6-dimethoxypyrimidine moiety in these herbicides is significant for their efficacy and selectivity. nbinno.com Herbicides synthesized from this intermediate include bensulfuron-methyl, nicosulfuron (B1678754), and pyrimisulfan. nbinno.com

The compound is also a known environmental transformation product of several agrochemicals, such as foramsulfuron (B69221), bensulfuron-methyl, and sulfosulfuron (B120094). nih.gov In the field of medicinal chemistry, 2-Amino-4,6-dimethoxypyrimidine has been investigated for its potential as an antileishmanial agent. nbinno.com A novel compound derived from it demonstrated significant biological activity against Leishmania tropica. nbinno.com Furthermore, antimony(III) complexes of this pyrimidine derivative have shown promise in inhibiting glutathione (B108866) reductase, indicating potential for the development of drugs targeting parasitic diseases. nbinno.com

The synthesis of 2-Amino-4,6-dimethoxypyrimidine itself has been a subject of research to improve efficiency and environmental friendliness. Traditional methods often involved chlorination followed by methoxylation. cabidigitallibrary.org However, greener approaches have been developed, such as using dimethyl carbonate as a methylating agent, which is less toxic than conventional reagents like methyl halides and dimethyl sulfate (B86663). researchgate.net One common synthesis route involves the cyclization of guanidine (B92328) nitrate (B79036) and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine (B16511), which is then methylated. nbinno.com Another approach starts with malononitrile (B47326). google.com

Physicochemical Properties of 2-Amino-4,6-dimethoxypyrimidine

| Property | Value |

| Molecular Formula | C₆H₉N₃O₂ nist.gov |

| Molecular Weight | 155.15 g/mol nbinno.com |

| Appearance | White crystalline powder nbinno.com |

| Melting Point | 94-96 °C nbinno.com |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), benzene, toluene, and acetone; has some solubility in hot water. nbinno.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCVECQZXCCHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514433 | |

| Record name | 4,5-Dimethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4763-53-5 | |

| Record name | 4,5-Dimethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4,6 Dimethoxypyrimidine

Established Synthetic Pathways

Several conventional methods for the synthesis of 2-amino-4,6-dimethoxypyrimidine (B117758) have been developed and are utilized in industrial production. These pathways, while effective, often involve multiple steps and the use of hazardous reagents.

Guanidine (B92328) Nitrate (B79036) and Diethyl Malonate Cyclization Routes

A foundational and widely practiced method for synthesizing 2-amino-4,6-dimethoxypyrimidine begins with the cyclization of guanidine nitrate and diethyl malonate. smolecule.com This process typically involves a three-step sequence: cyclization, chlorination, and methoxylation. google.com

The initial step is the base-catalyzed condensation of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine (B16511). cabidigitallibrary.org This reaction is commonly carried out in the presence of a strong base like sodium methoxide (B1231860) in methanol (B129727). google.com The subsequent step involves the chlorination of the dihydroxy intermediate, traditionally using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine. cabidigitallibrary.orgnbinno.com This intermediate is then subjected to methoxylation, where the chlorine atoms are substituted by methoxy (B1213986) groups using sodium methoxide in methanol, to afford the final product, 2-amino-4,6-dimethoxypyrimidine. cabidigitallibrary.orgsmolecule.com

While this route is well-established, the use of phosphorus oxychloride in the chlorination step poses significant environmental and safety concerns due to its toxicity and the generation of phosphorus-containing wastewater. cabidigitallibrary.org

| Step | Reactants | Reagents | Product |

| Cyclization | Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol | 2-amino-4,6-dihydroxypyrimidine |

| Chlorination | 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 2-amino-4,6-dichloropyrimidine |

| Methoxylation | 2-amino-4,6-dichloropyrimidine | Sodium methoxide, Methanol | 2-amino-4,6-dimethoxypyrimidine |

Malononitrile-Based Synthetic Routes

An alternative industrial pathway utilizes malononitrile (B47326) as a starting material. cabidigitallibrary.org This method is considered to have a smaller environmental footprint due to reduced waste generation. cabidigitallibrary.org The synthesis involves the reaction of malononitrile with methanol and hydrogen chloride to produce 1,3-dimethylpropandiamidine dihydrochloride. cabidigitallibrary.org This intermediate then reacts with cyanamide (B42294) in the presence of sodium bicarbonate to form 3-amino-3-methoxy-N-cyano-2-propamidine, which undergoes thermal cyclization to yield 2-amino-4,6-dimethoxypyrimidine. cabidigitallibrary.orglookchem.com

A notable improvement to this process involves the use of acetyl chloride instead of hydrogen chloride gas, which simplifies the handling of reagents and improves the stability of the industrial synthesis by avoiding the challenges associated with moisture control. cabidigitallibrary.org This modified route has been shown to produce 2-amino-4,6-dimethoxypyrimidine with a purity of over 99% and a total yield of 82.8%. cabidigitallibrary.org

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |

| Imidization | Malononitrile, Methanol | Acetyl chloride | 1,3-dimethylpropandiamidine dihydrochloride |

| Cyanamide Substitution | 1,3-dimethylpropandiamidine dihydrochloride | Cyanamide, Sodium bicarbonate | 3-amino-3-methoxy-N-cyano-2-propamidine |

| Cyclization | 3-amino-3-methoxy-N-cyano-2-propamidine | Thermal | 2-amino-4,6-dimethoxypyrimidine |

Barbituric Acid Method

Another synthetic approach starts from barbituric acid. In this method, barbituric acid is first chlorinated with phosphorus oxychloride to produce trichloropyrimidine. google.com Subsequent ammonolysis of trichloropyrimidine leads to a mixture of isomeric aminodichloropyrimidines, including 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine. google.com This mixture can then be methoxylated, followed by separation to isolate the desired 2-amino-4,6-dimethoxypyrimidine. google.com

This method is hampered by the use of the highly toxic phosphorus oxychloride, the formation of isomeric byproducts that necessitate challenging separation procedures, and the generation of phosphorus-containing waste.

Ethyl Cyanoacetate (B8463686) Method

The ethyl cyanoacetate method is a mainstream production process, particularly in some regions. google.com This route involves the cyclization of ethyl cyanoacetate with urea (B33335) in the presence of a base like sodium ethoxide. google.com The resulting intermediate undergoes acidification, chlorination (typically with phosphorus oxychloride), and finally methoxylation to yield 2-amino-4,6-dimethoxypyrimidine. google.com

Key drawbacks of this method include the instability of intermediate products which are prone to hydrolysis and ring-opening, leading to reduced yields. Furthermore, the chlorination step can generate explosive byproducts, and it also produces significant amounts of phosphorus-containing wastewater. google.com

Ammonolysis and Decarboxylation Approaches

A more recent, patented method describes a multi-step synthesis that avoids the use of phosphorus oxychloride. This pathway begins with the ammonolysis of 4,6-dichloropyrimidine-5-formic acid with ammonia (B1221849) water to form 4-amino-6-chloropyrimidine-5-formic acid. This is followed by chlorination to yield 4-amino-2,6-dichloropyrimidine-5-formic acid. The subsequent step is a high-temperature decarboxylation to produce 4-amino-2,6-dichloropyrimidine, which is then methoxylated to afford the final product. This route is advantageous as it circumvents the environmental issues associated with phosphorus-based reagents.

Green Chemistry Approaches in Synthesis

In response to the environmental and safety issues associated with traditional synthetic methods, significant research has been directed towards developing greener alternatives for the synthesis of 2-amino-4,6-dimethoxypyrimidine.

A prominent green chemistry approach involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC) as an environmentally benign methylating agent. google.comresearchgate.net DMC is a non-toxic and biodegradable alternative to hazardous reagents like dimethyl sulfate (B86663) and alkyl halides. researchgate.net This reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netlookchem.com Optimized conditions for this reaction, including a reaction temperature of 150°C and a reaction time of 10 hours, have been reported to achieve a conversion of 2-amino-4,6-dihydroxypyrimidine of up to 87.7% and a selectivity towards 2-amino-4,6-dimethoxypyrimidine of 40.5%. researchgate.net This two-step process, which starts with the cyclization of guanidine nitrate and diethyl malonate followed by green methylation, shortens the reaction process and significantly reduces the generation of hazardous waste. google.comgoogle.com

Another innovative approach utilizes a Lewis acidic ionic liquid catalyst to facilitate the cyclization of 3-amino-3-methoxy-N-cyano-2-propamidine to 2-amino-4,6-dimethoxypyrimidine. researchgate.net The use of an Et₃NHCl-2ZnCl₂ catalyst has been shown to achieve a high yield of 94.8% under mild conditions (50°C for 3 hours), offering a more efficient and potentially more environmentally friendly route. researchgate.net

Furthermore, a novel green and environmentally friendly preparation method starting from an o-methyl isourea salt and cyanoacetate has been proposed. google.com This method involves condensation, methylation, and self-cyclization, thereby simplifying the process by eliminating the chlorination step and avoiding the use of phosphorus oxychloride. google.com This not only improves the yield but also drastically reduces wastewater, aligning with the principles of green chemistry. google.com

| Green Approach | Key Features | Advantages |

| Direct Methylation with DMC | Uses dimethyl carbonate as a methylating agent, a base (e.g., K₂CO₃), and a phase transfer catalyst (e.g., TBAB). | Avoids toxic methylating agents like dimethyl sulfate and alkyl halides; reduces waste generation. google.comresearchgate.net |

| Lewis Acidic Ionic Liquid Catalysis | Employs an ionic liquid catalyst (e.g., Et₃NHCl-2ZnCl₂) for the cyclization step. | High yield under mild conditions; potential for catalyst recycling. researchgate.net |

| O-methyl isourea Salt Route | Starts from o-methyl isourea salt and cyanoacetate, proceeding through condensation, methylation, and self-cyclization. | Simplifies the process by eliminating the chlorination step; avoids phosphorus oxychloride and reduces wastewater. google.com |

Utilization of Dimethyl Carbonate as a Methylating Agent

A significant advancement in the synthesis of ADMP is the use of dimethyl carbonate (DMC) as an environmentally benign methylating agent, replacing toxic and corrosive substances like methyl halides and dimethyl sulfate researchgate.netlookchem.com. The reaction involves the O-methylation of 2-amino-4,6-dihydroxypyrimidine (ADHP) researchgate.net. This process is typically performed in the presence of a base, such as potassium carbonate, and may be accelerated by a phase-transfer catalyst (PTC) nbinno.comresearchgate.netsmolecule.com.

The use of DMC is advantageous as it is non-toxic and serves as a "green" reagent lookchem.com. Research has demonstrated that under optimized conditions, the methylation of ADHP with DMC can achieve high conversion rates. For instance, a conversion of 87.7% for ADHP and a selectivity of 40.5% toward ADMP were achieved when using tetrabutyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst researchgate.netsmolecule.com. Modern approaches that bypass traditional chlorination steps involve directly methoxylating ADHP with DMC in a pressurized autoclave, where DMC can act as both the solvent and the methylating agent .

Table 1: Optimized Conditions for Methylation of ADHP using DMC

| Parameter | Optimal Condition | Reported Yield/Conversion | Source |

|---|---|---|---|

| Methylating Agent | Dimethyl Carbonate (DMC) | - | researchgate.net |

| Catalyst System | Potassium Carbonate (K₂CO₃) & Tetrabutylammonium Bromide (TBAB) | 87.7% conversion, 40.5% selectivity | researchgate.netsmolecule.com |

| Temperature | 150°C | - | nbinno.comresearchgate.net |

| Reaction Time | 10 hours | - | nbinno.comresearchgate.net |

| Molar Ratio (ADH:DMC) | 1:5 | - | researchgate.net |

Solvent-Free and Palladium-Free Catalyzed Reactions

In line with the principles of green chemistry, solvent-free methods for the synthesis of ADMP have been developed. One such innovative approach involves using an excess of dimethyl carbonate (DMC), which functions as both the methylating reagent and the reaction medium, thereby eliminating the need for additional solvents . This method, conducted at 180°C and 3 MPa, can reduce waste generation by 40% .

Another strategy employs a solvent-free method in the aromatization and cyclization step starting from malononitrile as the basic raw material google.compatsnap.com. This process is designed to overcome issues such as product instability and safety hazards associated with dust generation during drying patsnap.com. The synthetic routes discussed, which utilize reagents like dimethyl carbonate or Lewis acidic ionic liquids, are inherently palladium-free, offering robust alternatives to syntheses that might rely on heavy metal catalysts researchgate.net.

Optimization of Reaction Conditions and Process Development

Optimizing reaction parameters is crucial for maximizing yield, purity, and cost-effectiveness in the synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Temperature and Molar Ratio Optimization

Temperature and the molar ratio of reactants are critical variables that significantly influence the outcome of the synthesis.

Temperature: For the methylation of 2-amino-4,6-dihydroxypyrimidine (ADHP) with dimethyl carbonate (DMC), the reaction temperature has been optimized. Studies show that the yield of ADMP increases as the temperature is raised from 130°C to 150°C lookchem.com. However, temperatures beyond this may lead to the decomposition of DMC under alkaline conditions and reduce the stability of certain phase transfer catalysts lookchem.com. One set of optimal conditions specifies a reaction temperature of 150°C for 10 hours nbinno.com. Another study identifies the optimal temperature as 140°C for 8 hours, noting that longer durations can promote side reactions . For syntheses conducted in an autoclave, the temperature may range from 100°C to 200°C google.com.

Molar Ratio: The molar ratio of ADHP to DMC is key to balancing reactivity and cost . An optimized molar ratio of ADHP to DMC has been reported as 1:5 researchgate.netlookchem.com. Another study suggests a 1:4 ratio of dihydroxypyrimidine to DMC is effective . In broader ranges for industrial processes, the molar ratio of ADHP to DMC can be between 1:2 and 1:10 google.com.

Table 2: Summary of Optimized Temperature and Molar Ratios

| Parameter | Reported Optimal Value(s) | Source(s) |

|---|---|---|

| Temperature | 140°C, 150°C, 100-200°C | nbinno.comgoogle.com |

| Molar Ratio (Dihydroxypyrimidine:DMC) | 1:4, 1:5, 1:2-1:10 | researchgate.netgoogle.com |

Catalyst Selection and Efficiency

The choice of catalyst is pivotal for enhancing the reaction rate and yield.

Phase Transfer Catalysts (PTCs): In the methylation reaction with DMC, PTCs are often required due to the low reactivity of DMC researchgate.net. Tetrabutylammonium bromide (TBAB) has been identified as a highly effective PTC, capable of accelerating methoxylation kinetics and reducing reaction times researchgate.netsmolecule.com. Triethylbenzylamine chloride (TEBA) has also been used as a catalyst to improve synthesis methods chempap.org.

Base Catalysts: Potassium carbonate (K₂CO₃) is commonly used in conjunction with DMC to facilitate the nucleophilic substitution nbinno.comresearchgate.net.

Hydrotalcite: As a green alternative, hydrotalcite has been used as a catalyst for the methoxylation of 2-amino-4,6-dihydroxypyrimidine with DMC. This approach avoids the need for toxic intermediates like phosphorus oxychloride and has demonstrated yields of up to 61% smolecule.com.

Lewis Acidic Ionic Liquids: For the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine to form ADMP, Lewis acidic ionic liquid catalysts such as Et3NHCl-2ZnCl2 have been introduced researchgate.net. This catalyst showed excellent performance, achieving a 94.8% yield at 50°C in 3 hours, with the Lewis acidity of the catalyst being conducive to the cyclization step researchgate.net.

Industrial Scalability Considerations

For the large-scale production of ADMP, several factors are critical for ensuring an efficient, economical, and environmentally friendly process.

Continuous Flow Reactors: The adoption of continuous flow systems represents a significant advancement for industrial-scale production. These systems can drastically reduce reaction times from 20 hours in batch processes to just 2 hours . By maintaining precise control over temperature (e.g., 150±2°C) and pressure (e.g., 3.5 MPa), manufacturers can achieve consistent yields and high purity (99%) .

Green Chemistry Principles: Industrial methods increasingly favor environmentally sound reagents like dimethyl carbonate to minimize waste nbinno.comgoogle.com. Synthesis routes starting from raw materials like malononitrile are designed to be suitable for industrial production by having no harsh reaction conditions, simple operation, and minimal waste products google.comgoogle.com.

Derivatization Strategies

2-Amino-4,6-dimethoxypyrimidine serves as a versatile precursor for the synthesis of various other functional molecules through derivatization of its amino group or pyrimidine (B1678525) ring.

Carbamate Formation: The amino group can be reacted with dimethyl carbonate in the presence of sodium hydride in tetrahydrofuran (B95107) to form methyl(4,6-dimethoxypyrimidin-2-yl)carbamate prepchem.com.

Isocyanate Synthesis: It is a key precursor in the synthesis of 2-Isocyanato-4,6-dimethoxypyrimidine. This transformation typically involves reacting the amino group with phosgene (B1210022) or a safer equivalent like triphosgene (B27547) .

Proton Transfer Complexes: ADMP can act as a proton acceptor in reactions with proton donors. For example, it reacts with 2,6-dichloro-4-nitrophenol (B181596) to form a new 1:1 proton transfer (PT) complex pharmacophorejournal.com.

Deuterium Labeling: For use in metabolic and pharmacokinetic studies, a deuterated version, 2-Amino-4,6-dimethoxy-pyrimidine-d6, has been synthesized medchemexpress.com.

Antiviral Derivatives: The core structure of ADMP can be modified to enhance biological activity, such as in the development of compounds with potential antiviral properties .

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Amino-4,6-bis(difluoromethoxy)pyrimidine |

| 2-Amino-4,6-dichloropyrimidine |

| 2-Amino-4,6-dihydroxypyrimidine |

| 2-Amino-4,6-dimethoxy-pyrimidine-d6 |

| 2-Amino-4,6-dimethoxypyrimidine |

| 2-Amino-4,6-dimethoxypyrimidin-5-ol |

| 2-Chloro-4,6-dimethoxypyrimidine |

| 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine |

| 2-Isocyanato-4,6-dimethoxypyrimidine |

| 2,6-dichloro-4-nitrophenol |

| 3-amino-3-methoxy-N-cyano-2-propaneamidine |

| 4,6-Dimethoxypyrimidine-2-carbaldehyde |

| Bensulfuron-methyl |

| Diethyl malonate |

| Dimethyl carbonate |

| Dimethyl sulfate |

| Et3NHCl-2ZnCl2 |

| Guanidine nitrate |

| Hydrotalcite |

| Malononitrile |

| Methyl(4,6-dimethoxypyrimidin-2-yl)carbamate |

| Nicosulfuron (B1678754) |

| Phosphorus oxychloride |

| Potassium carbonate |

| Pyrimsulfuron |

| Sodium hydride |

| Sodium methoxide |

| Tetrahydrofuran |

| Tetrabutyl ammonium bromide |

| Triethylbenzylamine chloride |

Synthesis of Schiff Base Analogues

The primary amino group of 2-amino-4,6-dimethoxypyrimidine serves as a nucleophile that readily reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond.

The general procedure for synthesizing these analogues involves the condensation of 2-amino-4,6-dimethoxypyrimidine with a suitable carbonyl compound. In a typical reaction, equimolar amounts of 2-amino-4,6-dimethoxypyrimidine and an aldehyde or ketone are refluxed in a solvent such as ethanol (B145695). The addition of a catalytic amount of glacial acetic acid facilitates the reaction. The reaction mixture is heated for several hours, after which the product can be isolated upon cooling and recrystallization. For instance, the reaction with substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes in the presence of glacial acetic acid and ethanol yields the corresponding N-{(1Z)-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]}-4,6-dimethoxy-pyrimidin-2-amine derivatives with high yields. jocpr.com

These Schiff bases are valuable intermediates for synthesizing various heterocyclic compounds and have been characterized using spectroscopic methods like FT-IR, ¹H-NMR, and mass spectrometry. jocpr.com

| Carbonyl Compound | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Ethanol, Glacial Acetic Acid (cat.), Reflux, 6h | N-{(1Z)-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]}-4,6-dimethoxypyrimidin-2-amine | 88 |

| 5-chlorosalicylaldehyde | Condensation Reaction | 5-chloro-2-(((4,6-dimethoxypyrimidin-2-yl)imino)methyl)phenol | Not Reported |

| Acetophenone | Glacial Acetic Acid | Schiff base-functionalized pyrimidine | Not Reported |

| Glyoxal | Reflux in ethanol | Bispyrimidine macrocycle | Not Reported |

Halogenation and Subsequent Functionalization

The pyrimidine ring of 2-amino-4,6-dimethoxypyrimidine can undergo electrophilic substitution reactions, most notably halogenation. The electron-donating amino and methoxy groups activate the ring, directing substitution to the C-5 position.

The synthesis of 5-chloro-4,6-dimethoxypyrimidin-2-amine is derived from the direct halogenation of 2-amino-4,6-dimethoxypyrimidine. The introduction of an electron-withdrawing chlorine atom at the C-5 position increases the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr).

Halogenated pyrimidines are crucial intermediates in organic synthesis. researchgate.net For example, 2-amino-4,6-dichloropyrimidine, a related compound, is synthesized by treating the dihydroxy precursor with phosphorus oxychloride (POCl₃). google.com This dichlorinated intermediate can then undergo selective functionalization. The chlorine atoms can be substituted by various nucleophiles. For instance, treatment with sodium methoxide replaces the chlorine atoms with methoxy groups to yield 2-amino-4,6-dimethoxypyrimidine. google.com Similarly, halogenated pyrimidines can react with amines in amination reactions to introduce new amino substituents. researchgate.net These substitution reactions demonstrate the utility of halogenation as a strategy for introducing diverse functional groups onto the pyrimidine core. researchgate.netresearchgate.net

| Starting Material | Reagents/Conditions | Reaction Type | Product |

|---|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Halogenating Agent | Electrophilic Halogenation | 5-Halo-4,6-dimethoxypyrimidin-2-amine |

| 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Chlorination | 2-Amino-4,6-dichloropyrimidine google.com |

| 2-Amino-4,6-dichloropyrimidine | Sodium methoxide | Nucleophilic Substitution (Methoxylation) | 2-Amino-4,6-dimethoxypyrimidine google.com |

| 2-Chloro-4,6-dimethoxypyrimidine | Thiol compounds | Nucleophilic Substitution | Thioether derivatives bloomtechz.com |

Formation of Thioether Derivatives

Thioether derivatives of 2-amino-4,6-dimethoxypyrimidine can be synthesized, often by first activating the C-5 position. A notable pathway involves the thiocyanation of the pyrimidine ring, followed by cyclization to form a tetrazolylthioether. researchgate.net

This process begins with the reaction of 2-amino-4,6-dimethoxypyrimidine with potassium thiocyanate (B1210189) (KSCN) in the presence of a halogen, which facilitates the electrophilic substitution at the C-5 position to yield 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine. researchgate.net This intermediate is then treated with sodium azide (B81097) (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF). This step results in a [3+2] cycloaddition reaction between the azide and the cyano group of the thiocyanate moiety, forming a tetrazole ring. The final product is 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine, a molecule where a tetrazole ring is linked to the pyrimidine core through a sulfur atom (a thioether linkage). researchgate.net

This synthetic route highlights a sophisticated method for introducing a thioether-linked heterocyclic system onto the 2-amino-4,6-dimethoxypyrimidine scaffold. researchgate.net Another general approach involves the reaction of a halogenated pyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine, with thiol compounds to form thioether bonds via nucleophilic substitution. bloomtechz.com

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Amino-4,6-dimethoxypyrimidine | KSCN, Halogen | 2-Amino-4,6-dimethoxy-5-thiocyanatopyrimidine researchgate.net |

| 2 | 2-Amino-4,6-dimethoxy-5-thiocyanatopyrimidine | NaN₃, NH₄Cl, DMF | 2-Amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine researchgate.net |

Structural Characterization and Supramolecular Chemistry of 2 Amino 4,6 Dimethoxypyrimidine

X-ray Crystallographic Analysis of 2-Amino-4,6-Dimethoxypyrimidine (B117758) and its Derivatives

Hydrogen Bonding Networks

Hydrogen bonding is a predominant force in the crystal packing of 2-amino-4,6-dimethoxypyrimidine and its derivatives. The amino group acts as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups serve as acceptors. researchgate.net

In its pure crystalline form, molecules of 2-amino-4,6-dimethoxypyrimidine are linked by two distinct N—H⋯N hydrogen bonds, with N⋯N distances of 3.106 Å and 3.261 Å. researchgate.netnih.gov This arrangement leads to the formation of a chain of fused rings. researchgate.netnih.gov These chains are further stabilized by weaker C—H⋯O interactions involving the methoxy oxygen atoms and aromatic hydrogens.

A recurring and robust hydrogen-bonded motif observed in the cocrystals of 2-amino-4,6-dimethoxypyrimidine, particularly with carboxylic acids, is the R(8) ring motif. nih.govresearchgate.netacs.org This motif is formed through a pair of N—H⋯O and O—H⋯N hydrogen bonds between the aminopyrimidine and the carboxylic acid group. nih.govresearchgate.net In some instances, the pyrimidine molecules also form base pairs via a pair of N—H⋯N hydrogen bonds, creating another R(8) motif. nih.govnih.gov The stability of the crystal structure is often further enhanced by additional C—H⋯O hydrogen bonds. nih.govnih.gov

| Interaction Type | Description | Key Distances/Features | Resulting Motif |

| N—H⋯N | Between amino group and ring nitrogen of adjacent molecules. | N⋯N distances: 3.106 Å and 3.261 Å. researchgate.netnih.gov | Chain of fused rings. researchgate.netnih.gov |

| N—H⋯O / O—H⋯N | Between aminopyrimidine and carboxylic acid. | Forms a cyclic structure. | R(8) ring motif. nih.govresearchgate.net |

| N—H⋯N | Base pairing between two pyrimidine molecules. | R(8) ring motif. nih.gov | |

| C—H⋯O | Weak interactions involving methoxy groups. | Stabilizes the overall lattice. |

Aromatic π–π Stacking Interactions

In addition to hydrogen bonding, aromatic π–π stacking interactions play a crucial role in the supramolecular assembly of 2-amino-4,6-dimethoxypyrimidine. These interactions occur between the electron-rich pyrimidine rings of adjacent molecules, contributing to the formation of a stable three-dimensional framework. researchgate.netnih.gov

In the cocrystal with 4-aminobenzoic acid, a π–π stacking interaction is observed between two aminopyrimidine groups with a perpendicular separation of 3.306 Å and a centroid–centroid distance of 3.4129 (8) Å. researchgate.netiucr.org Similarly, in a cocrystal with anthranilic acid, the pyrimidine ring of 2-amino-4,6-dimethoxypyrimidine engages in stacking interactions with the aryl rings of the acid, with an interplanar distance of 3.430 Å and a centroid-centroid distance of 3.5436 (11) Å. nih.gov In the salt with thiophene-2-carboxylate, π–π stacking interactions between the pyrimidine rings link separate DDAA arrays. researchgate.netiucr.org

| Cocrystal Former | Perpendicular Separation (Å) | Centroid-Centroid Distance (Å) |

| 4-Aminobenzoic Acid | 3.306 researchgate.netiucr.org | 3.4129 (8) researchgate.netiucr.org |

| Anthranilic Acid | 3.430 nih.gov | 3.5436 (11) nih.gov |

| Picric Acid | - | 3.2953 (7) and 3.8433 (11) researchgate.net |

Cocrystal Formation and Crystal Engineering

The predictable and robust nature of the hydrogen bonding and π–π stacking interactions involving 2-amino-4,6-dimethoxypyrimidine makes it an excellent candidate for crystal engineering. nih.gov This field focuses on the design and synthesis of crystalline materials with desired physicochemical properties. researchgate.net

The interaction between 2-amino-4,6-dimethoxypyrimidine and various carboxylic acids has been extensively studied to understand the formation of cocrystals and salts. acs.org The formation of the R(8) ring motif is a common and predictable feature in these systems. nih.govresearchgate.netacs.org

Studies involving cocrystallization with a range of carboxylic acids, such as 4-aminobenzoic acid and anthranilic acid, have demonstrated the prevalence of this synthon. nih.govresearchgate.netiucr.org In a study with 4-aminobenzoic acid, the resulting cocrystal exhibits a cyclic hydrogen-bonded motif [R(8)] which further self-organizes through N—H⋯O hydrogen bonds. researchgate.net The interaction with anthranilic acid also results in the formation of the R(8) motif through N—H⋯O and O—H⋯N hydrogen bonds. nih.govnih.gov

A systematic study of fourteen crystals involving 2-amino-4,6-dimethoxypyrimidine and various substituted organic acids revealed the recurrent formation of specific synthons, including linear heterotetramers, cyclic heterotetramers, and heterotrimers, with the linear heterotetramer being the most dominant. acs.org

The ability of 2-amino-4,6-dimethoxypyrimidine to form stable cocrystals has significant implications for the pharmaceutical industry. usm.my Pharmaceutical cocrystals are multi-component crystals where one component is an active pharmaceutical ingredient (API) and the other is a pharmaceutically acceptable coformer. These cocrystals can improve the physicochemical properties of drugs, such as solubility and bioavailability. iucr.org

An example is the cocrystal formed between sulfamethizole, an antibacterial drug, and 2-amino-4,6-dimethoxypyrimidine. iucr.org In this 1:1 co-crystal, the two components are linked by a pair of N—H⋯N hydrogen bonds, forming an R(8) loop. iucr.org This modification of the drug's crystal structure through cocrystallization can potentially lead to a lower dissolution rate, thereby increasing the drug's bioavailability. iucr.org The formation of cocrystals with fumaric acid, a compound widely used in the food and pharmaceutical industries, has also been explored, highlighting the versatility of 2-amino-4,6-dimethoxypyrimidine in creating new solid forms of active ingredients. tandfonline.com

Computational and Theoretical Studies of 2 Amino 4,6 Dimethoxypyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal computational tool in the investigation of 2-amino-4,6-dimethoxypyrimidine (B117758). It is utilized to determine the electronic structure of the molecule, offering a balance between accuracy and computational cost. These calculations have been instrumental in understanding the compound's geometry, spectroscopic characteristics, and reactivity.

DFT calculations have been employed to determine the most stable three-dimensional arrangement of atoms in 2-amino-4,6-dimethoxypyrimidine. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used method, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to perform geometry optimization. tandfonline.compharmacophorejournal.comresearchgate.net These computational studies have successfully predicted the bond lengths and angles of the molecule. tandfonline.com

In some instances, the optimized geometrical parameters obtained through DFT calculations show good agreement with experimental data derived from single-crystal X-ray diffraction. nih.gov For example, studies on co-crystals of 2-amino-4,6-dimethoxypyrimidine with other molecules, such as fumaric acid or 4-aminobenzoic acid, have utilized DFT to optimize the geometry of the resulting supramolecular structures. researchgate.nettandfonline.com The calculated bond lengths and angles from these studies provide a detailed picture of the molecular framework. tandfonline.com

Molecules of 2-amino-4,6-dimethoxypyrimidine have been observed to be linked by N—H⋯N hydrogen bonds, forming chains of fused rings. researchgate.net These interactions are crucial in the formation of its crystal structure and have been a subject of computational analysis.

Table 1: Selected Optimized Geometrical Parameters of 2-Amino-4,6-Dimethoxypyrimidine

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |

| C-N (pyrimidine ring) | Varies |

| C-C (pyrimidine ring) | Varies |

| C-O (methoxy group) | Varies |

| C-N (amino group) | Varies |

| Dihedral Angles | Varies |

Note: Specific values for bond lengths and angles can be found in detailed computational chemistry literature.

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of 2-amino-4,6-dimethoxypyrimidine. The theoretical vibrational spectra, including Fourier-transform infrared (FTIR) and FT-Raman spectra, have been calculated and compared with experimental results. The vibrational wavenumbers are often predicted using methods like B3LYP with various basis sets, and the calculated spectra have shown good agreement with experimental observations. nih.gov

Normal coordinate analysis (NCA) based on DFT calculations helps in the assignment of vibrational bands to specific molecular motions, such as the wagging of the NH₂ group. Furthermore, time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of the compound and its complexes. pharmacophorejournal.compharmacophorejournal.com These theoretical spectra can help in understanding the electronic transitions within the molecule.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts have also been a focus of computational studies on aminopyrimidine derivatives. usm.my

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Amino-4,6-Dimethoxypyrimidine

| Vibrational Mode | Experimental Frequency (FTIR) | Calculated Frequency (DFT/B3LYP) |

| NH₂ stretching | ~3400-3500 | Varies |

| C-H stretching | ~2900-3100 | Varies |

| C=N stretching | ~1600 | Varies |

| NH₂ bending | ~1650 | Varies |

| CH₃ bending | ~1450 | Varies |

Note: This table provides a generalized range. Specific assignments are detailed in spectroscopic studies.

DFT calculations are also employed to understand the reactivity of 2-amino-4,6-dimethoxypyrimidine through the analysis of various reactivity descriptors. These descriptors, derived from the principles of conceptual DFT, include parameters like chemical potential, hardness, and electrophilicity index. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

The analysis of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) provides a graphical representation of the charge distribution and helps in identifying the regions of the molecule susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, MEP analysis has shown that in a co-crystal with 4-aminobenzoic acid, the electrophilic attack was extended over the oxygen atoms of the carboxylic group. researchgate.net

Studies on charge-transfer complexes involving 2-amino-4,6-dimethoxypyrimidine have used reactivity descriptors to describe the electron transfer processes. pharmacophorejournal.com For example, in a complex with 2,6-dichloro-4-nitrophenol (B181596), a significant electron density of 0.142 e was found to be transferred from 2-amino-4,6-dimethoxypyrimidine to the acceptor molecule. pharmacophorejournal.compharmacophorejournal.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on 2-amino-4,6-dimethoxypyrimidine are not extensively detailed in the provided context, the broader class of aminopyrimidine derivatives has been subject to such analysis. researchgate.netnih.gov

These studies typically involve generating a dataset of related compounds with known biological activities and then developing a mathematical model that relates molecular descriptors (physicochemical properties, topological indices, etc.) to this activity. For instance, a QSAR study on acyl thiourea (B124793) derivatives containing a 4,6-dimethoxypyrimidine (B185312) moiety was conducted to understand their potential as neuraminidase inhibitors. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Molecular Docking and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 2-amino-4,6-dimethoxypyrimidine or its derivatives, might interact with a biological target, typically a protein or enzyme.

Studies have shown that 2-amino-4,6-diarylpyrimidine derivatives have been investigated as potential inhibitors of ABL1 kinase, a target in chronic myeloid leukemia. rsc.org Molecular docking simulations were used to predict the binding modes of these compounds within the active site of the ABL1 kinase, identifying key hydrogen bonds and π-π stacking interactions with crucial amino acid residues. rsc.org

Furthermore, 2-amino-4,6-dimethoxypyrimidine has been utilized in co-crystal engineering to modify the properties of active pharmaceutical ingredients. Its ability to form specific hydrogen bonding patterns makes it a valuable component in the design of new solid forms of drugs with improved solubility and stability. The understanding of its intermolecular interactions, gained from both experimental and computational studies, is crucial for its application in ligand and co-crystal design. researchgate.net

Medicinal Chemistry and Biological Activity of 2 Amino 4,6 Dimethoxypyrimidine and Its Derivatives

Anticandidal Activity

Derivatives of 2-Amino-4,6-dimethoxypyrimidine (B117758) have been investigated for their potential to combat fungal infections, with a particular focus on Candida albicans, a common opportunistic pathogen.

Inhibition of Candida albicans

Studies have demonstrated that derivatives of 2-Amino-4,6-dimethoxypyrimidine exhibit significant antifungal activity against Candida albicans. In one study, a series of novel aryl sulfonamide derivatives were synthesized and evaluated for their antifungal properties. Nineteen of these compounds, derived from 2-amino-4,6-dimethoxypyrimidine, displayed notable activity against five human pathogenic fungi, including Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were in the range of 0.88–10 μM, and they were all found to be fungicidal. researchgate.net

Another derivative, 2-isocyanato-4,6-dimethoxypyrimidine, has also been evaluated for its antimicrobial properties. This compound exhibited inhibitory activity against Candida albicans with a reported Minimum Inhibitory Concentration (MIC) of 10 µg/mL. core.ac.uk

Table 1: Antifungal Activity of 2-Amino-4,6-dimethoxypyrimidine Derivatives against Candida albicans

| Derivative Type | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Aryl Sulfonamide Derivatives | Candida albicans | 0.88–10 μM | researchgate.net |

Antibiofilm Properties

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. The ability of a compound to inhibit biofilm formation is a critical aspect of its therapeutic potential. While pyrimidine (B1678525) derivatives, in general, have shown promise in inhibiting Candida albicans biofilm formation, specific studies focusing on the antibiofilm properties of 2-Amino-4,6-dimethoxypyrimidine derivatives are not extensively available in the reviewed literature. acs.orgeijppr.com For instance, research on pyrazole-containing fused pyridine–pyrimidine derivatives indicated that several synthesized compounds successfully inhibited biofilm formation in Candida albicans. acs.org This suggests that the broader class of pyrimidine-based compounds has potential in this area, warranting further investigation into the specific effects of 2-Amino-4,6-dimethoxypyrimidine derivatives.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial agents is a global health priority due to the limitations of current therapies. Derivatives of 2-Amino-4,6-dimethoxypyrimidine have emerged as a promising class of compounds in this context. acs.orgderpharmachemica.com

Activity against Leishmania tropica Promastigotes

Research has specifically highlighted the potential of 2-Amino-4,6-dimethoxypyrimidine derivatives against Leishmania tropica, one of the causative agents of cutaneous leishmaniasis. acs.orgderpharmachemica.com Antimony(III) complexes incorporating 2-amino-4,6-dimethoxypyrimidines have been synthesized and evaluated for their biological activity. nih.govnih.gov In vitro studies demonstrated that these complexes exhibit both antileishmanial activity against Leishmania tropica promastigotes and inhibitory activity against glutathione (B108866) reductase, a crucial enzyme in the parasite's defense against oxidative stress. nih.gov One of the synthesized antimony(III) complexes, in particular, was identified as having the most potent biological activity. nih.gov These findings underscore the potential of these derivatives as a basis for the development of new antileishmanial drugs. acs.orgderpharmachemica.com

Antimicrobial Activity

The antimicrobial spectrum of 2-Amino-4,6-dimethoxypyrimidine derivatives extends to various bacterial pathogens. The core pyrimidine structure is recognized for its role in a wide range of biologically active compounds, and its derivatives have been extensively studied for their antibacterial efficacy. researchgate.netgoogle.com

Antibacterial Efficacy

Derivatives of 2-Amino-4,6-dimethoxypyrimidine have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, some 2-chloro-4,6-dimethoxy-5-substitute-pyrimidines have demonstrated good antibacterial activity, comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin. Furthermore, the introduction of a 1H-tetrazol-5-ylthio moiety to new 6-dimethoxypyrimidine compounds resulted in derivatives with good antibacterial activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative).

One study provided specific data on the antibacterial efficacy of 2-Amino-4,6-dimethoxypyrimidine derivatives, highlighting that the presence of methoxy (B1213986) groups enhances the compound's ability to disrupt microbial cell membranes. derpharmachemica.com The results from this study are summarized in the table below.

Table 2: Antibacterial Activity of 2-Amino-4,6-dimethoxypyrimidine Derivatives

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine Derivative | Staphylococcus aureus | 15 | derpharmachemica.com |

| 2-Amino-4,6-dimethoxypyrimidine Derivative | Salmonella enterica | 12 | derpharmachemica.com |

| 2-Amino-4,6-dimethoxypyrimidine Derivative | Escherichia coli | 10 | derpharmachemica.com |

Additionally, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have been synthesized and shown to possess high anti-microbial activities.

Antifungal Efficacy

Derivatives of 2-amino-4,6-dimethoxypyrimidine have been synthesized and evaluated for their effectiveness against various fungal pathogens. Research has shown that modifications to the core structure can lead to potent antifungal agents.

One area of investigation involves the synthesis of N-(substituted benzylidene)-4,6-dimethoxypyrimidin-2-amine analogues. These Schiff bases have been tested for their anticandidal and antibiofilm activities. ekb.eg In one study, a series of these compounds were evaluated, and several showed better inhibition against Candida albicans than the standard antifungal drug, fluconazole (B54011). Specifically, compounds with a chloro group at the para position of the benzylidene ring and another with an OH group at the ortho position demonstrated notable antifungal activity. researchgate.net Compounds 3a, 3b, and 3i from this series not only showed good anticandidal effects but also exhibited significant antibiofilm activity, highlighting their potential to combat resistant fungal infections. ekb.eg

Another study involved synthesizing new pyrimidine derivatives starting from 2-amino-4,6-dimethoxypyrimidine to be tested against fourteen types of phytopathogenic fungi. nih.govresearchgate.net The results indicated that most of the synthesized compounds possessed fungicidal activities, with some performing better than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov For example, compound 2b (2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine) was synthesized from 2-amino-4,6-dimethoxypyrimidine and showed activity against the tested fungi. nih.govresearchgate.net

A high-throughput screening against Aspergillus fumigatus, a common pathogenic mold, identified a novel pyrimidine-based chemical scaffold with broad-spectrum antifungal activity. asm.org This scaffold showed activity against other difficult-to-treat molds as well, including Aspergillus terreus, Aspergillus niger, and Mucor circinelloides. asm.org

Table 1: Antifungal Activity of Selected 2-Amino-4,6-dimethoxypyrimidine Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| N-(4-chlorobenzylidene)-4,6-dimethoxypyrimidin-2-amine | Bacillus subtilis | Most active antibacterial in its series (MIC = 26.1 μg/mL) | researchgate.net |

| N-(2-hydroxybenzylidene)-4,6-dimethoxypyrimidin-2-amine | Candida albicans | More potent than fluconazole (MIC = 39.6 μg/mL) | researchgate.net |

| 2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine | Phytopathogenic Fungi | Exhibited notable fungicidal effects | nih.govresearchgate.net |

| Pyrimidine-based scaffold (Compound 1) | Aspergillus fumigatus | MIC of 8–16 µg/mL | asm.org |

Enzyme Inhibition Studies

Glutathione Reductase Inhibition

Glutathione reductase (GR) is a crucial enzyme for maintaining the balance of reduced glutathione (GSH) to oxidized glutathione (GSSG), which is vital for cellular functions like DNA synthesis and protecting against oxidative stress. juniperpublishers.comjuniperpublishers.com As such, GR inhibitors are investigated as potential treatments for diseases like cancer and malaria. juniperpublishers.comjuniperpublishers.com

Studies have shown that pyrimidine derivatives can act as effective inhibitors of this enzyme. juniperpublishers.com Research into antimony(III) complexes with derivatives of 2-amino-4,6-dimethoxypyrimidine has highlighted their ability to inhibit glutathione reductase, a key enzyme in the metabolism of Leishmania. nih.gov A novel pyrimidine compound, 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine), and its antimony(III) complexes were synthesized and tested for their inhibitory activity against glutathione reductase. nih.govresearchgate.net The results indicated that the non-complexed pyrimidine derivative exhibited the most potent biological activity. nih.gov The inhibition of GR by these compounds suggests their therapeutic potential.

Modulation of Nucleic Acid Synthesis Enzymes

The pyrimidine scaffold is a fundamental component of nucleic acids (DNA and RNA), making its derivatives prime candidates for interfering with nucleic acid synthesis. ijrpr.comijsat.org This interference is a key mechanism for many anticancer and antiviral drugs. gsconlinepress.com

Pyrimidine analogs can disrupt the synthesis of DNA and RNA, which are essential for the proliferation of cancer cells, thereby slowing or stopping their growth. gsconlinepress.com Some derivatives act as antimetabolites that inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This disruption can lead to cancer cell death. gsconlinepress.com The de novo biosynthesis of pyrimidine nucleotides is a source of essential precursors for multiple growth-related processes, and enzymes in this pathway are targets for drug development. mdpi.com

Specifically, certain pyrimidine derivatives have been found to inhibit RNA-dependent RNA polymerase in Mengovirus-infected cells. nih.gov This inhibition was demonstrated in a cell-free system where the addition of the pyrimidine derivatives led to a significant reduction in the synthesis of single-stranded viral RNA. nih.gov

Antimony(III) and Other Metal Complexes and their Biological Evaluation

The coordination of pyrimidine derivatives with metal ions can enhance their biological activity. smolecule.com A series of metal complexes involving pyrimidine-based ligands have been synthesized and evaluated for their pharmacological potential. jmchemsci.comictp.itmdpi.com

Of particular note are the antimony(III) complexes with 2-amino-4,6-dimethoxypyrimidine derivatives. nih.govresearchgate.net Novel mononuclear and binuclear antimony(III) compounds were synthesized and characterized. nih.gov These complexes, along with the parent ligands, were evaluated in vitro for their antileishmanial activity against Leishmania tropica and for their ability to inhibit glutathione reductase. nih.govresearchgate.net The research found that a pyrimidine compound bearing a disulfide bridge, 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine), demonstrated the best biological activity among the tested substances. nih.gov The formation of these metal complexes is a strategic approach to developing new therapeutic agents. smolecule.com

Exploration of Anticancer Potential

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them a valuable scaffold in the development of anticancer drugs. ijrpr.comekb.eg Numerous pyrimidine derivatives have been synthesized and screened for their antiproliferative activity against various cancer cell lines. ijrpr.comnih.govnih.gov

Derivatives of 2,4-dimethoxypyrimidine (B108405) have been explored for their anticancer effects. For instance, a protocol was developed for the microwave-assisted, one-pot multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolines from 6-amino-2,4-dimethoxypyrimidine. rsc.org The resulting compounds were evaluated for antiproliferative activity against six human tumor cell lines, with several derivatives showing good activity. rsc.org The inclusion of methoxy groups in heterocyclic compounds is often associated with enhanced antitumor potential. rsc.org

The mechanisms through which pyrimidine derivatives exert their anticancer effects are diverse, including the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell survival and proliferation. gsconlinepress.comnih.gov

Table 2: Antiproliferative Activity of a Selected Pyrimido[4,5-b]quinoline Derivative (4h)

| Cell Line | Cancer Type | GI50 (μM) |

|---|---|---|

| A549 | Lung Carcinoma | 1.83 |

| HeLa | Cervical Carcinoma | 2.51 |

| MCF-7 | Breast Adenocarcinoma | 2.96 |

| HCT116 | Colon Carcinoma | >10 |

| MIA-PA-CA-2 | Pancreatic Carcinoma | >10 |

| PC-3 | Prostate Adenocarcinoma | >10 |

Source: rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For pyrimidine derivatives, SAR analyses have provided valuable insights into the structural requirements for enhanced efficacy. nih.gov

In the context of antifungal activity, studies on N-(substituted benzylidene)-4,6-dimethoxypyrimidin-2-amine analogues revealed that the nature and position of substituents on the benzylidene ring significantly influence their potency. jocpr.com For example, the presence of a halogen, such as chlorine or bromine, on the benzene (B151609) ring was found to affect antibacterial activity. jocpr.com Similarly, for antifungal pyrimidine derivatives, the introduction of specific substituents can enhance activity against certain fungal strains. nih.govfrontiersin.org A careful analysis of antifungal activity data for a series of 1,6-dihydropyrimidine derivatives showed that compounds with electron-withdrawing groups on the N-phenyl acetamide (B32628) ring possessed good activity. nih.gov

SAR studies on a series of pyrimidine-based antifungals active against molds revealed how substitutions at different positions on the pyrimidine scaffold impact the minimum inhibitory concentration (MIC) against various fungi. asm.org Research on 4,6-dihydroxypyrimidine (B14393) derivatives has shown that substituents in different positions can alter the compound's basicity, which in turn can affect its interaction with biological targets. These studies are crucial for the rational design of new, more effective pyrimidine-based therapeutic agents. nih.gov

Applications in Agrochemicals and Other Industries

Role as an Intermediate in Sulfonylurea Herbicide Synthesis

The most prominent application of 4,5-Dimethoxypyrimidin-2-amine is its role as a key intermediate in the manufacture of sulfonylurea herbicides. cabidigitallibrary.orgresearchgate.netgoogle.com These herbicides are distinguished by their high efficacy at low application rates, broad-spectrum activity, and low toxicity to non-target organisms. cabidigitallibrary.org The compound is a critical building block, and its purity can directly influence the quality and purity of the final herbicide product. patsnap.com It is also a known environmental transformation or degradation product of several sulfonylurea herbicides, which confirms its structural presence in the parent molecules. nih.govwisdomlib.orgscielo.br

4,5-Dimethoxypyrimidin-2-amine is integral to the synthesis of numerous commercially successful sulfonylurea herbicides. google.com Its structure forms the pyrimidine (B1678525) portion of these complex molecules.

Some of the most notable herbicides synthesized using this intermediate include:

Nicosulfuron (B1678754) : A post-emergence herbicide widely used in corn to control a variety of annual and perennial grass weeds and some broadleaf weeds. google.compublications.gc.caresearchgate.net Nicosulfuron and Bensulfuron-methyl have achieved annual global sales exceeding $100 million. google.com

Bensulfuron-methyl : Used to control broadleaf weeds and sedges in rice cultivation. google.comslideshare.net

Pyrazosulfuron-ethyl : A post-emergence sulfonylurea herbicide effective against annual and perennial grasses and broad-leaved weeds in rice production. google.comscielo.br

Other Examples : The compound is also a precursor for a wide array of other sulfonylureas, including Rimsulfuron, Ethoxysulfuron, Flazasulfuron, Foramsulfuron (B69221), and Mesosulfuron-methyl, among others. nih.govgoogle.com

The following table summarizes key herbicides synthesized from 4,5-Dimethoxypyrimidin-2-amine.

| Herbicide | Type | Primary Use |

| Nicosulfuron | Sulfonylurea | Post-emergence control of grass and broadleaf weeds in corn. publications.gc.caresearchgate.netscispace.com |

| Bensulfuron-methyl | Sulfonylurea | Control of broadleaf weeds and sedges in rice. google.comslideshare.net |

| Pyrazosulfuron-ethyl | Sulfonylurea | Post-emergence control of grasses and broad-leaved weeds in rice. scielo.br |

| Rimsulfuron | Sulfonylurea | Post-emergence herbicide often used in combination with Nicosulfuron. publications.gc.ca |

| Ethoxysulfuron | Sulfonylurea | Herbicide for which 4,5-Dimethoxypyrimidin-2-amine is a known precursor. nih.gov |

Development of Novel Herbicidal Compounds

Beyond its established role in commercial sulfonylureas, 4,5-Dimethoxypyrimidin-2-amine and its derivatives are central to research and development of new herbicidal compounds. sioc-journal.cnnyxxb.cn Scientists synthesize novel molecules based on the dimethoxypyrimidine structure to discover herbicides with improved efficacy, broader weed control spectrums, and different modes of action. sioc-journal.cnresearchgate.net

Derivatives of 4,5-Dimethoxypyrimidin-2-amine have demonstrated both pre-emergence (acting on seeds before they sprout) and post-emergence (acting on established plants) herbicidal activities. researchgate.netacs.org

A study on novel pyrimidine-biphenyls derived from the compound showed that a specific molecule, N-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)-benzyl)-3'-methoxy-5'-methyl-[1,1'-biphenyl]-2-amine (4f) , exhibited an average weed control of 81% in both pre- and post-emergence applications. sioc-journal.cn

Research into O-pyrimidinylsalicylates and their analogs, which are synthesized from dimethoxypyrimidines, revealed very strong herbicidal activity under both pre- and post-emergent conditions. researchgate.net

The novel herbicide N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine has been identified as a highly active, selective post-emergent herbicide for use in winter oilseed rape. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies on a class of derivatives found that both pre- and post-emergence activities were well-correlated with physicochemical properties, indicating that optimal compounds for pre-emergence are more lipophilic than those for post-emergence. acs.org

Research has demonstrated the effectiveness of these novel herbicides against a wide range of agriculturally significant weeds.

| Novel Compound/Class | Weed Species Controlled |

| N-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)-benzyl)-3'-methoxy-5'-methyl-[1,1'-biphenyl]-2-amine (4f) | Echinochloa crusgalli, Digitaria sanguinalis, Amaranthus retroflexus, and others. sioc-journal.cn |

| N-[2-(4,6-dimethoxypyrimidin-2-yloxy) benzylidene] substituted amines | Echinochloa crus-galli, Digitaria sanguinalis, Poa annua, Amaranthus retroflexus, Chenopodium album. nyxxb.cn Some compounds achieved 100% inhibition at an application rate of 150 g/hm². nyxxb.cn |

| N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine | Major grass and broadleaf weeds in oilseed rape, including Alopecurus aequalis Sobol. acs.org |

| Halosulfuron (a related sulfonylurea) | Redroot pigweed (Amaranthus retroflexus), jimsonweed (Datura stramonium), common lambsquarters (Chenopodium album), and wild mustard. scirp.org |

Intermediate in Pharmaceutical Production

While its primary use is in agrochemicals, 4,5-Dimethoxypyrimidin-2-amine also serves as an intermediate in the pharmaceutical industry. nbinno.comcabidigitallibrary.org Pyrimidine-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities. cabidigitallibrary.org Research has explored its potential as a building block for therapeutic agents. For example, a novel compound synthesized from it demonstrated significant biological activity against Leishmania tropica, and related antimony(III) complexes have shown potential in inhibiting glutathione (B108866) reductase, suggesting avenues for developing treatments for parasitic diseases. nbinno.com It is also noted as an intermediate for various pharmaceutical products. alzchem.com

Synthesis of Thiourea (B124793) Compounds with Insecticidal Properties

4,5-Dimethoxypyrimidin-2-amine can be used to synthesize thiourea compounds that exhibit broad-spectrum antimicrobial and insecticidal properties. cabidigitallibrary.org Thiourea derivatives are a class of molecules known for a wide array of biological activities, including use as insecticides, herbicides, and plant growth regulators. mdpi.comfarmaciajournal.com The synthesis of new thiourea derivatives from various chemical precursors is an active area of research for developing new pest control agents. mdpi.com

Environmental Fate and Degradation of 2 Amino 4,6 Dimethoxypyrimidine

Identification as Environmental Transformation Product of Herbicides

2-Amino-4,6-dimethoxypyrimidine (B117758) (ADMP) is a well-documented environmental transformation product of several sulfonylurea herbicides. smolecule.comnih.gov The primary degradation mechanism leading to the formation of ADMP is the cleavage of the sulfonylurea bridge, a reaction that is influenced by factors such as soil pH. researchgate.netnih.gov This cleavage results in the formation of the pyrimidine (B1678525) amine and a corresponding sulfonamide moiety. researchgate.netnih.gov

Degradation from Sulfosulfuron (B120094), Bensulfuron-methyl, Mesosulfuron-methyl, Foramsulfuron (B69221), Ethoxysulfuron, Flupyrsulfuron-methyl, Nicosulfuron (B1678754), Rimsulfuron, Flazasulfuron

The formation of 2-amino-4,6-dimethoxypyrimidine has been identified from the degradation of a range of sulfonylurea herbicides. In acidic conditions, sulfosulfuron degrades into 1-(2-ethylsulfonylimidazo[1,2-a] pyridin)-3-sulfonamide and 4,6-dimethoxy-2-aminopyrimidine. researchgate.net Similarly, the hydrolysis of nicosulfuron leads to the production of 2-amino-4,6-dimethoxypyrimidine and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide. nih.gov The photodegradation of foramsulfuron in water also results in the formation of 2-amino-4,6-dimethoxypyrimidine as the sole by-product detected. researchgate.net

The following table summarizes the role of 2-amino-4,6-dimethoxypyrimidine as a transformation product for a number of sulfonylurea herbicides.

| Herbicide | Transformation Product | Environment/Conditions | Reference |

| Sulfosulfuron | 2-amino-4,6-dimethoxypyrimidine | Acidic conditions, Soil | nih.govresearchgate.netnih.gov |

| Bensulfuron-methyl | 2-amino-4,6-dimethoxypyrimidine | Soil | nih.govnih.govresearchgate.net |

| Mesosulfuron-methyl | 2-amino-4,6-dimethoxypyrimidine | Soil, Groundwater | nih.govherts.ac.uk |

| Foramsulfuron | 2-amino-4,6-dimethoxypyrimidine | Soil, Water (Photodegradation) | nih.govresearchgate.netnih.gov |

| Ethoxysulfuron | 2-amino-4,6-dimethoxypyrimidine | Soil | nih.govnih.gov |

| Flupyrsulfuron-methyl | 4,6-dimethoxypyrimidin-2-amine | Soil | nih.gov |

| Nicosulfuron | 2-amino-4,6-dimethoxypyrimidine | Soil, Submerged Alnus Leaf Litter | nih.govnih.govnih.gov |

| Rimsulfuron | 2-amino-4,6-dimethoxypyrimidine | Soil | nih.govacs.org |

| Flazasulfuron | 2-amino-4,6-dimethoxypyrimidine (ADMP) | Not specified | nih.gov |

| Azimsulfuron | 2-amino-4,6-dimethoxy-pyrimidine | Mild acidic solution | nih.gov |

Biodegradation Pathways

The biodegradation of 2-amino-4,6-dimethoxypyrimidine itself has been a subject of scientific inquiry, as it represents a crucial step in the complete mineralization of sulfonylurea herbicides.

Research has shown that certain microorganisms are capable of utilizing 2-amino-4,6-dimethoxypyrimidine as a sole source of carbon and energy. For instance, the bacterial strain Methylopila sp. DKT has been shown to effectively degrade this compound. researchgate.net During this degradation process, the strain releases ammonium (B1175870) and nitrate (B79036), indicating the breakdown of the pyrimidine ring. researchgate.net

A study on the biodegradation of nicosulfuron by the fungal isolate Talaromyces flavus LZM1 revealed a cascade of reactions including hydrolysis, Smile contraction rearrangement, hydroxylation, and the opening of the pyrimidine ring of the intermediate 2-amino-4,6-dimethoxypyrimidine. nih.gov This process was found to be regulated by enzymes such as glycosylphosphatidylinositol transaminase (GPI-T) and cytochrome P450s. nih.gov

The following table outlines the observed biodegradation pathways for 2-amino-4,6-dimethoxypyrimidine.

| Microorganism | Degradation Pathway | Key Enzymes/Reactions | Resulting Products | Reference |

| Methylopila sp. DKT | Utilization as sole carbon and energy source | Breakdown of pyrimidine ring | Ammonium, Nitrate | researchgate.net |

| Talaromyces flavus LZM1 | Intracellular degradation | Hydrolysis, Smile contraction rearrangement, Hydroxylation, Opening of the pyrimidine ring | Further metabolites | nih.gov |

| Pseudomonas fluorescens SG-1 | Hydrolytic sulfonylurea cleavage | Not specified | 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) and 2-amino-4,6-dimethoxypyrimidine (ADMP) | nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research specifically focused on 4,5-Dimethoxypyrimidin-2-amine is limited, especially when compared to its heavily studied 4,6-dimethoxy isomer, which is a key building block for numerous sulfonylurea herbicides. nbinno.comnih.govsmolecule.com Research on pyrimidine (B1678525) derivatives, in general, is extensive, highlighting their versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. researchgate.netpsu.edumdpi.com

For the closely related 4,6-dimethoxy isomer, studies have detailed its synthesis and application as a precursor to pharmaceuticals, such as antileishmanial agents, and its role as a ligand in coordination chemistry. nbinno.com Derivatives have been synthesized and evaluated for a range of activities, including anticandidal and antibiofilm potential. researchgate.net The primary role of the 4,6-isomer remains as an intermediate in agrochemicals, specifically herbicides like nicosulfuron (B1678754) and bensulfuron-methyl. nbinno.comnyxxb.cn

Research that does touch upon the 5-position of the 2-amino-4,6-dimethoxypyrimidine (B117758) scaffold often involves its functionalization to create novel derivatives. For instance, the iodination of 2-amino-4,6-dimethoxypyrimidine at the 5-position has been a step in the synthesis of compounds designed as inhibitors of Heat Shock Protein 70 (Hsp70), indicating the importance of this position for creating structurally diverse molecules with potential therapeutic applications. nih.gov

Emerging Areas and Unexplored Research Avenues

The unique substitution pattern of 4,5-Dimethoxypyrimidin-2-amine offers several intriguing avenues for future research that remain largely unexplored.

Kinase Inhibition: The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for oncology. The specific stereoelectronic properties conferred by the 4,5-dimethoxy substitution pattern could be leveraged to design novel inhibitors targeting specific kinase families. This remains a significant and largely untapped area of investigation.

Scaffold for Drug Discovery: The compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The development of synthetic methodologies to functionalize the amine and the pyrimidine ring can lead to libraries of novel compounds for high-throughput screening against various biological targets.

Probing Structure-Activity Relationships (SAR): Systematic exploration of derivatives of 4,5-Dimethoxypyrimidin-2-amine would provide valuable SAR data. Comparing the biological activities of these derivatives with those from the isomeric 4,6- and 2,4-dimethoxy series could lead to a deeper understanding of the structural requirements for activity and selectivity against different targets. For example, derivatives of 2,4-dimethoxypyrimidine (B108405) have been explored as antibacterial agents. mdpi.com

Potential for Further Development in Medicinal and Agrochemical Fields

The potential for 4,5-Dimethoxypyrimidin-2-amine in both medicinal and agrochemical applications is substantial, contingent on dedicated research efforts.

Medicinal Chemistry: The pyrimidine core is a privileged structure in medicinal chemistry, present in numerous approved drugs. psu.edu The future development of 4,5-Dimethoxypyrimidin-2-amine in this field could focus on:

Anticancer Agents: Building upon the general success of pyrimidines as anticancer drugs, derivatives of the 4,5-dimethoxy isomer could be designed and synthesized to target novel pathways or to overcome resistance to existing therapies.

Antimicrobial Agents: With the rising threat of antimicrobial resistance, there is a constant need for new chemical entities. The 4,5-dimethoxy scaffold could be elaborated to generate novel antibacterial or antifungal compounds, similar to how other pyrimidine derivatives have been investigated. researchgate.netmdpi.com

Agrochemical Fields: While its 4,6-isomer is a cornerstone of the herbicide industry, the potential of 4,5-Dimethoxypyrimidin-2-amine in agriculture is yet to be defined.

Novel Herbicides: This compound could serve as a lead structure for a new generation of herbicides with different modes of action or improved selectivity profiles compared to the established sulfonylureas derived from the 4,6-isomer.

Fungicides and Insecticides: The biological activity of pyrimidine derivatives is not limited to herbicidal action. Future research could explore the potential of 4,5-Dimethoxypyrimidin-2-amine derivatives as fungicides or insecticides, a less-explored application for this particular substitution pattern.

Q & A

Q. What are the recommended methods for synthesizing 4,5-Dimethoxypyrimidin-2-amine, and how can its purity be validated?

Answer: The synthesis of 4,5-Dimethoxypyrimidin-2-amine typically involves nucleophilic substitution or condensation reactions. For example, halogenated pyrimidine precursors (e.g., 4,6-dichloropyrimidin-2-amine) can undergo methoxylation using sodium methoxide in methanol under reflux conditions . To validate purity, employ a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR spectra to confirm substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What safety protocols are critical when handling 4,5-Dimethoxypyrimidin-2-amine in laboratory settings?

Answer: Follow these safety measures based on pyrimidine analog guidelines:

- Engineering controls : Use fume hoods for reactions involving volatile solvents or intermediates .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required for powder handling .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste for incineration .

Q. How can researchers design experiments to characterize the solubility and stability of 4,5-Dimethoxypyrimidin-2-amine?

Answer:

- Solubility profiling : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. For example, 4,6-dichloropyrimidine analogs show higher solubility in DMSO (>50 mg/mL) .

- Stability studies : Conduct accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via HPLC at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4,5-Dimethoxypyrimidin-2-amine in enzyme inhibition assays?

Answer: Use molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to model interactions with target enzymes (e.g., kinases, acetylcholinesterase). Key steps: